molecular formula C11H7Cl2NO B6368030 5-(3,4-Dichlorophenyl)pyridin-3-ol CAS No. 1261956-93-7

5-(3,4-Dichlorophenyl)pyridin-3-ol

Cat. No.: B6368030
CAS No.: 1261956-93-7
M. Wt: 240.08 g/mol
InChI Key: FBWJZKCTBKNONB-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)pyridin-3-ol: is an organic compound with the molecular formula C11H7Cl2NO and a molecular weight of 240.09 g/mol It is characterized by a pyridine ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dichlorophenyl)pyridin-3-ol can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps for the purification of the product, such as recrystallization or chromatography, to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Dichlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the pyridine ring to a piperidine ring.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-(3,4-dichlorophenyl)pyridin-3-one.

    Reduction: Formation of 5-(3,4-dichlorophenyl)piperidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(3,4-Dichlorophenyl)pyridin-3-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology and Medicine: . Its structure allows for interactions with various biological targets, making it a valuable scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its chemical properties make it suitable for incorporation into materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

  • 5-(2,3-Dichlorophenyl)pyridin-3-ol
  • 5-(3,4-Dichlorophenyl)pyridin-2-ol
  • 5-(3,4-Dichlorophenyl)pyridin-4-ol

Comparison: 5-(3,4-Dichlorophenyl)pyridin-3-ol is unique due to the specific positioning of the dichlorophenyl and hydroxyl groups, which influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-10-2-1-7(4-11(10)13)8-3-9(15)6-14-5-8/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWJZKCTBKNONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683040
Record name 5-(3,4-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-93-7
Record name 5-(3,4-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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